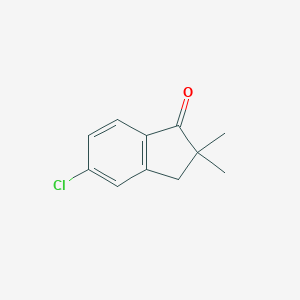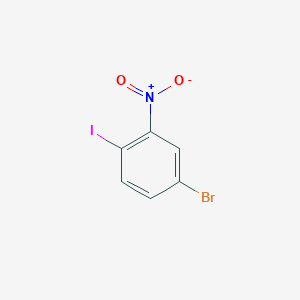
5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, commonly known as 5-chloro-2-indanone, is a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals and other chemicals. It is a versatile building block for the synthesis of a wide range of compounds, including drugs, agrochemicals, and dyes. 5-chloro-2-indanone is also used as a catalyst in organic synthesis and as a reagent in the synthesis of other heterocyclic compounds.
Wirkmechanismus
5-chloro-2-indanone acts as an electrophile, reacting with nucleophiles to form new compounds. It can also act as an acid catalyst, promoting the formation of new bonds between molecules.
Biochemical and Physiological Effects
5-chloro-2-indanone has been shown to have anti-inflammatory, anti-microbial, and anti-viral activity. It has also been shown to have anti-cancer activity, inhibiting the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-chloro-2-indanone in lab experiments is its versatility. It can be used as a starting material for the synthesis of a wide range of compounds, including drugs, agrochemicals, and dyes. It can also act as a catalyst in organic synthesis and as a reagent in the synthesis of other heterocyclic compounds. The main limitation of using 5-chloro-2-indanone in lab experiments is its toxicity. It is highly toxic and should be handled with care.
Zukünftige Richtungen
In the future, 5-chloro-2-indanone could be used in the synthesis of novel drugs and agrochemicals. It could also be used as a catalyst in organic synthesis and as a reagent in the synthesis of other heterocyclic compounds. Additionally, further research could be conducted to explore its potential anti-cancer and anti-inflammatory activities, as well as its potential applications in the treatment of viral and microbial infections.
Synthesemethoden
5-chloro-2-indanone is typically synthesized by the reaction of 2-bromo-2-methyl-2-butanol with anhydrous hydrochloric acid. This reaction yields a mixture of 5-chloro-2-indanone and 2-methyl-2-butanol. The mixture can then be separated by distillation to obtain pure 5-chloro-2-indanone.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-indanone is used as a starting material for the synthesis of a wide range of compounds, including drugs, agrochemicals, and dyes. It has been used in the synthesis of novel antifungal agents, antiviral agents, and anti-inflammatory agents. It has also been used as a catalyst in organic synthesis and as a reagent in the synthesis of other heterocyclic compounds.
Eigenschaften
IUPAC Name |
5-chloro-2,2-dimethyl-3H-inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVGMXUJEBZIIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1=O)C=CC(=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625221 |
Source


|
| Record name | 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
118259-88-4 |
Source


|
| Record name | 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)

![L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI)](/img/structure/B37999.png)




![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)




